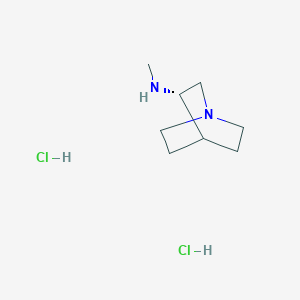
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine, phenyl, and vinylphenyl groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene typically involves multiple steps, including bromination, lithiation, and cross-coupling reactions. One common method involves the bromination of 2-phenylthiophene followed by lithiation and subsequent reaction with 4-vinylphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective and environmentally friendly reagents and solvents to comply with green chemistry principles .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cross-Coupling Reactions: The vinyl group can participate in cross-coupling reactions such as Heck or Sonogashira couplings.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or THF.
Major Products
Substitution: Formation of 3-amino-5-phenyl-2-(4-vinylphenyl)thiophene.
Oxidation: Formation of this compound sulfoxide.
Reduction: Formation of 3-bromo-5-phenyl-2-(4-vinylphenyl)dihydrothiophene.
Aplicaciones Científicas De Investigación
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of specific kinases or disruption of cellular signaling pathways . In material science, its electronic properties are influenced by the conjugation of the thiophene ring with the phenyl and vinyl groups, affecting its conductivity and optoelectronic behavior .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-phenylthiophene: Lacks the vinyl group, leading to different reactivity and applications.
3-Bromo-2-phenylthiophene: Similar structure but different substitution pattern, affecting its chemical properties.
5-Phenyl-2-(4-vinylphenyl)thiophene: Lacks the bromine atom, resulting in different reactivity in substitution reactions.
Uniqueness
3-Bromo-5-phenyl-2-(4-vinylphenyl)thiophene is unique due to the combination of bromine, phenyl, and vinyl groups on the thiophene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry .
Propiedades
Fórmula molecular |
C18H13BrS |
|---|---|
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
3-bromo-2-(4-ethenylphenyl)-5-phenylthiophene |
InChI |
InChI=1S/C18H13BrS/c1-2-13-8-10-15(11-9-13)18-16(19)12-17(20-18)14-6-4-3-5-7-14/h2-12H,1H2 |
Clave InChI |
BOCYLKQCRIVNCA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


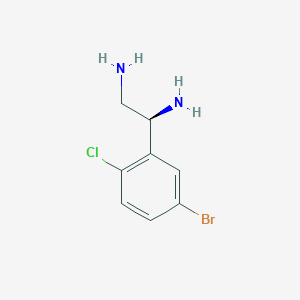
![[1-(3-Methyl-pyrrolo[2,3-b]pyridin-1-yl)-cyclobutyl]-methanol](/img/structure/B13035749.png)
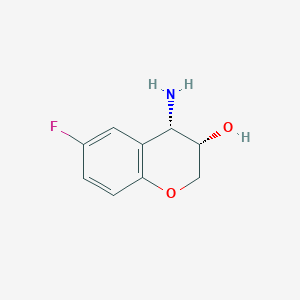
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine](/img/structure/B13035773.png)
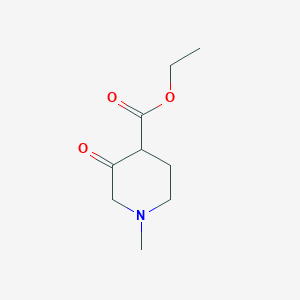

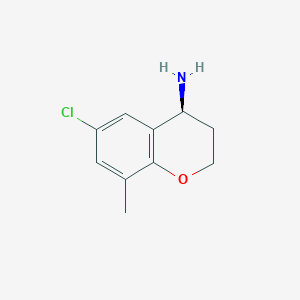


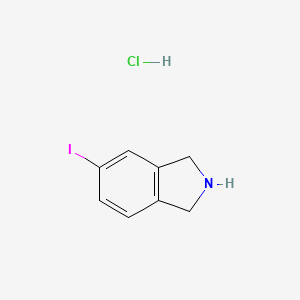
![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)

